Cas no 1017782-09-0 (5-Bromo-6-methoxy-3-nitropyridin-2-amine)
5-Bromo-6-methoxy-3-nitropyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-6-methoxy-3-nitropyridin-2-amine
- 5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine
- 5-Bromo-6-ethoxy-3-nitro-pyridin-2-ylamine
- C6H6BrN3O3
- RJUQFVVTWROHSV-UHFFFAOYSA-N
- 3144AJ
- FCH1397442
- AK155026
- AX8289634
- 2-Pyridinamine, 5-bromo-6-methoxy-3-nitro-
- MFCD09997888
- SCHEMBL14859100
- C71087
- SB30185
- AKOS024260860
- DS-8194
- DTXSID80696187
- CS-0187123
- EN300-7385166
- DB-058691
- 1017782-09-0
- 5-Bromo-6-methoxy-3-nitropyridin-2-amine
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- MDL: MFCD09997888
- Inchi: 1S/C6H6BrN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9)
- InChI Key: RJUQFVVTWROHSV-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(=C1)[N+](=O)[O-])N)OC
Computed Properties
- Exact Mass: 246.95925g/mol
- Monoisotopic Mass: 246.95925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94
- XLogP3: 1.9
5-Bromo-6-methoxy-3-nitropyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194627-5g |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 95% | 5g |
$1980.00 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0334-5g |
5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine |
1017782-09-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0334-1g |
5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine |
1017782-09-0 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| Chemenu | CM172007-1g |
5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine |
1017782-09-0 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM172007-5g |
5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine |
1017782-09-0 | 95% | 5g |
$1851 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK210-50mg |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 97% | 50mg |
207.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK210-200mg |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 97% | 200mg |
519.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK210-100mg |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 97% | 100mg |
563CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK210-250mg |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 97% | 250mg |
1242CNY | 2021-05-08 | |
| Ambeed | A123357-250mg |
5-Bromo-6-methoxy-3-nitropyridin-2-amine |
1017782-09-0 | 97% | 250mg |
$66.0 | 2025-03-03 |
5-Bromo-6-methoxy-3-nitropyridin-2-amine Suppliers
5-Bromo-6-methoxy-3-nitropyridin-2-amine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-Bromo-6-methoxy-3-nitropyridin-2-amine
Professional Introduction to 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS No. 1017782-09-0)
5-Bromo-6-methoxy-3-nitropyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1017782-09-0, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This heterocyclic compound features a pyridine core substituted with bromine, methoxy, and nitro functional groups, making it a versatile building block for further chemical modifications. Its unique structural attributes have garnered attention in the development of novel bioactive molecules, particularly in the quest for innovative therapeutic agents.
The compound’s molecular structure, characterized by a pyridine ring with substituents at the 2, 3, and 6 positions, imparts distinct reactivity patterns that are exploited in synthetic chemistry. The presence of a bromine atom at the 5-position facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the methoxy group at the 6-position and the nitro group at the 3-position introduce further opportunities for functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, 5-Bromo-6-methoxy-3-nitropyridin-2-amine has emerged as a valuable scaffold in medicinal chemistry research. Its utility extends to the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have explored its potential in designing kinase inhibitors, where the pyridine core serves as a pharmacophoric element interacting with specific binding pockets on protein targets. The nitro group, being reducible to an amine, allows for modulation of reactivity and bioavailability, enhancing drug-like properties.
Moreover, the compound has been investigated in the context of antimicrobial and anticancer research. Researchers have leveraged its structural features to develop novel analogs with enhanced efficacy against resistant strains of bacteria or aggressive cancer cell lines. The bromine substituent enables further derivatization via metal-catalyzed reactions, enabling the introduction of pharmacologically relevant groups such as thiols or amines. Such modifications have led to promising candidates for preclinical evaluation.
The synthesis of 5-Bromo-6-methoxy-3-nitropyridin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or etherification to incorporate the methoxy group. The nitration step introduces the nitro functionality at the 3-position of the pyridine ring, requiring precise control over reaction conditions to avoid over-nitration or side products.
Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound. For example, catalytic methods employing transition metals have streamlined certain transformation steps, reducing reaction times and minimizing waste generation. These innovations align with growing emphasis on sustainable chemistry practices in industrial applications.
The pharmacological potential of derivatives derived from 5-Bromo-6-methoxy-3-nitropyridin-2-amine continues to be explored in academic and industrial research settings. Computational modeling and high-throughput screening techniques have accelerated the discovery process by predicting binding affinities and identifying lead compounds for further optimization. Such approaches underscore the compound’s importance as a starting material for drug discovery programs targeting neurological disorders, inflammatory diseases, and metabolic conditions.
In conclusion,5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS No. 1017782-09-0) represents a critical intermediate with broad applications in synthetic chemistry and medicinal biology. Its structural versatility enables diverse functionalization strategies, making it indispensable for developing novel therapeutic agents. As research progresses,this compound is expected to remain at forefront of innovation,contributing to advancements across multiple scientific disciplines.
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